Cas no 1003-66-3 (Phenol-OD)

Phenol-OD structure
Nome del prodotto:Phenol-OD
Phenol-OD Proprietà chimiche e fisiche
Nomi e identificatori
-
- Phenol-d
- Phenol-d<sub>1</sub>
- Phenol, OD
- PHENOL-OD
- 4,4 inverted exclamation mark -Sulfonylbisbenzeneamine-D8
- 4,4'-Sulfonylbis-benzen-2,3,5,6-d4-amine
- AG-L-65362
- CTK8F8961
- Dapsone-D8 (Major)
- deuterated 4,4'-diaminodiphenylsulfone
- deuterated phenol
- O-deuterio-phenol
- Phenol, OD1000µg
- Phenol-d1, Isotopic
- D99313
- 1003-66-3
- [(?H)oxy]benzene
- Deuteriooxybenzene
- Phenol-d{1}, 95% (Isotopic)
- Phenol-OD
-
- MDL: MFCD01073902
- Inchi: 1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i/hD
- Chiave InChI: ISWSIDIOOBJBQZ-DYCDLGHISA-N
- Sorrisi: O([2H])C1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 96.05442
- Massa monoisotopica: 95.048141557g/mol
- Conta atomi isotopi: 1
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 7
- Conta legami ruotabili: 0
- Complessità: 46.1
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 20.2Ų
- XLogP3: 1.5
Proprietà sperimentali
- Densità: 1.082
- Punto di fusione: 40-42℃
- Punto di ebollizione: 182℃
- PSA: 9.23
- Sensibilità: Air & Light Sensitive
Phenol-OD Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1266611-1g |
Phenol-d |
1003-66-3 | 98%D | 1g |
$950 | 2024-07-28 | |
A2B Chem LLC | AA01753-5g |
Phenol-d |
1003-66-3 | 5g |
$856.00 | 2024-04-20 | ||
TRC | P318021-100mg |
Phenol-OD |
1003-66-3 | 100mg |
$ 82.00 | 2023-09-06 | ||
TRC | P318021-500mg |
Phenol-OD |
1003-66-3 | 500mg |
$ 170.00 | 2023-09-06 | ||
A2B Chem LLC | AA01753-1g |
Phenol-d |
1003-66-3 | 1g |
$380.00 | 2024-04-20 | ||
TRC | P318021-50mg |
Phenol-OD |
1003-66-3 | 50mg |
$ 64.00 | 2023-09-06 |
Phenol-OD Letteratura correlata
-
Yuji Yamada,Yukiteru Katsumoto,Takayuki Ebata Phys. Chem. Chem. Phys. 2007 9 1170
-
2. Chemical constituents of the combretaceae. Part III. Substituted phenanthrenes, 9,10-dihydrophenanthrenes, and bibenzyls from the heartwood of Combretum psidioidesR. M. Letcher,L. R. M. Nhamo J. Chem. Soc. Perkin Trans. 1 1972 2941
-
Viktoriya Poterya,Luká? ?i?tík,Petr Slaví?ek,Michal Fárník Phys. Chem. Chem. Phys. 2012 14 8936
-
David J. Hadden,Craig A. Williams,Gareth M. Roberts,Vasilios G. Stavros Phys. Chem. Chem. Phys. 2011 13 4494
-
Guangyao Li,Yanqi Xu,Hong Pan,Xiangli Xie,Rongrong Chen,Di Wu,Linjiang Wang J. Mater. Chem. A 2022 10 6748
1003-66-3 (Phenol-OD) Prodotti correlati
- 1314785-90-4(1-(4-bromo-3-fluorophenyl)cyclobutan-1-amine)
- 2567138-22-9(2(1H)-Pyridinone, 5-amino-3-methyl-1-(2-methylpropyl)-)
- 626223-37-8(2-{6-(3,4-dimethoxyphenyl)pyridazin-3-ylsulfanyl}-N-(2-fluorophenyl)acetamide)
- 1171628-26-4(N-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl-2-(2-methylphenoxy)acetamide)
- 638142-38-8(3-(2-butoxyphenyl)methyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 2172295-03-1(benzyl 3-(chlorosulfonyl)methyl-9-oxa-2-azaspiro5.5undecane-2-carboxylate)
- 1704108-23-5(1-3-chloro-4-(trifluoromethyl)phenylcyclohexan-1-amine)
- 899753-99-2(N-(4-acetylphenyl)-1-(2-methylphenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 2059932-93-1(ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate dihydrochloride)
- 766539-10-0(2-({1-(Tert-butoxy)carbonylpiperidin-4-yl}sulfanyl)acetic Acid)
Fornitori consigliati
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
